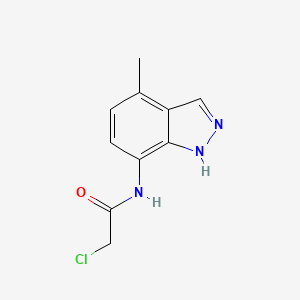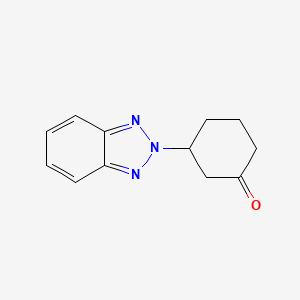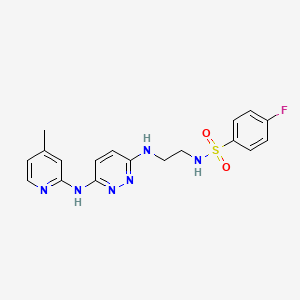![molecular formula C18H19N5O4 B2501806 Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 839682-40-5](/img/no-structure.png)
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Approaches
The compound has been synthesized and characterized through various approaches. For instance, it was synthesized as part of a study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing the compound's potential for antimicrobial applications. The process involved acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide, indicating a complex multi-step synthesis procedure (Sharma et al., 2004).
Crystal Structure Insights
Detailed crystal structure analysis of similar compounds has been conducted, offering insights into the structural conformation and interactions at the molecular level. For example, a study on azilsartan methyl ester ethyl acetate hemisolvate provided detailed information on the molecule's crystal structure, including dihedral angles and hydrogen bonding patterns, which could be relevant for understanding the physical and chemical properties of the compound (Li et al., 2015).
Chemical Interactions and Reactions
Various studies have explored the chemical interactions and reactions involving similar compounds. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents elucidated the synthesis pathways and biological activities of these compounds, highlighting their strong DNA affinities and in vivo activities (Ismail et al., 2004). Another study synthesized and evaluated the antibacterial activity of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, indicating the compound's potential in antimicrobial applications (Desai et al., 2001).
Catalytic Activity
Research has also explored the catalytic properties of related compounds. For example, a study on Bronsted acidic ionic liquid catalyzed an eco-friendly and efficient procedure for the synthesis of 2,4,5-trisubstituted imidazole derivatives showcased the catalyst's efficiency and eco-friendliness (Hilal & Hanoon, 2019). Another study reported the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification and acylation reactions, emphasizing the versatility of similar compounds in catalytic applications (Grasa et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione with ethyl 2-bromoacetate, followed by hydrolysis and methylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Methyl iodide", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione (1.0 g, 4.2 mmol) and ethyl 2-bromoacetate (1.2 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add K2CO3 (1.5 g, 10.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Dissolve the residue in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with acetic acid and extract with diethyl ether (3 x 50 mL).", "Step 8: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 9: Dissolve the residue in dry DMF (10 mL) and add methyl iodide (1.0 g, 7.0 mmol).", "Step 10: Stir the reaction mixture at room temperature for 24 hours.", "Step 11: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 12: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired product, Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, as a white solid (1.0 g, 70% yield)." ] } | |
CAS番号 |
839682-40-5 |
製品名 |
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
分子式 |
C18H19N5O4 |
分子量 |
369.381 |
IUPAC名 |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-4-5-7-12(11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3 |
InChIキー |
WHFSHHIZFVFFLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)





![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)